molecular formula C11H7ClO3 B4344454 3-acetyl-7-chloro-4H-chromen-4-one

3-acetyl-7-chloro-4H-chromen-4-one

Cat. No.: B4344454
M. Wt: 222.62 g/mol
InChI Key: RUSSGMKKJXFINL-UHFFFAOYSA-N
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Description

3-Acetyl-7-chloro-4H-chromen-4-one is a functionalized chromen-4-one derivative of significant interest in medicinal chemistry and pharmaceutical research. The chromen-4-one core structure is a privileged scaffold in drug design, known for its diverse biological potential . The specific substitution pattern of this compound, featuring a 7-chloro group and a 3-acetyl moiety, makes it a valuable intermediate for the synthesis of novel bioactive molecules. Chromen-4-one and chroman-4-one analogues have demonstrated a wide spectrum of pharmacological activities in scientific studies, including potent anticancer effects . For instance, various synthetic flavanones and halogenated chroman-4-one derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cells . The 3-acetyl substituent on the chromen-4-one ring is a reactive functional handle that allows for further chemical transformations. Compounds with a 3-acetyl group on related heterocyclic systems, such as 3-acetylcoumarin, are known to participate in diverse reactions including multicomponent reactions, cycloadditions, aldol condensation, and α-halogenation, which are useful for generating chemical libraries for biological screening . This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this substance should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-acetyl-7-chlorochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c1-6(13)9-5-15-10-4-7(12)2-3-8(10)11(9)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSGMKKJXFINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that 3-acetyl-7-chloro-4H-chromen-4-one exhibits several promising biological properties:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : It has shown effectiveness against a range of microbial strains, suggesting potential as an antimicrobial agent in pharmaceutical applications .
  • Antioxidant Effects : The compound possesses significant antioxidant capabilities, which can help mitigate oxidative stress-related diseases .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in several areas:

  • Drug Development : Due to its diverse biological activities, it serves as a lead compound in drug discovery programs targeting infectious diseases and cancer .
  • Pharmaceutical Formulations : Its incorporation into formulations aimed at enhancing bioavailability and therapeutic efficacy is being explored .
  • Synthetic Intermediates : The compound is utilized as an intermediate in synthesizing more complex coumarin derivatives, expanding the library of bioactive compounds available for research .

Case Studies

A few notable studies highlight the effectiveness of this compound:

  • Anticancer Study : A study published in Journal of Organic Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
CompoundActivityIC50 (μM)
This compoundAnticancer2.07
Other derivativesVariesVaries
  • Antimicrobial Evaluation : In a study assessing antimicrobial properties, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-acetyl-7-chloro-4H-chromen-4-one, we compare it with three analogs from the chromenone family, focusing on substituent effects, physicochemical properties, and hazards.

Substituent Analysis

  • Position 3: Target Compound: Acetyl group (–COCH₃). Analog 1 (3-Amino-7-methoxy-4H-chromen-4-one, CAS 64915-37-3): Amino group (–NH₂). Electron-donating and capable of hydrogen bonding, improving aqueous solubility . Analog 2 (3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one, CAS 263364-67-6): Chlorophenyl group. Introduces steric bulk and lipophilicity, possibly enhancing membrane permeability . Analog 3 (7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, CAS 40957-83-3): 4-Hydroxyphenyl group. Polar hydroxyl groups promote hydrogen bonding and antioxidant activity .
  • Position 7: Target Compound: Chlorine atom (–Cl). Electron-withdrawing, which may stabilize the chromenone ring and increase halogen-bonding interactions. Analogs 1 and 2: Methoxy group (–OCH₃). Analog 3: Hydroxy group (–OH). Highly polar, increasing solubility but susceptible to oxidation .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Position 3/7)
This compound* - C₁₁H₇ClO₃ 222.45 Acetyl/Chloro
3-Amino-7-methoxy-4H-chromen-4-one 64915-37-3 C₁₀H₉NO₃ 191.19 Amino/Methoxy
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 263364-67-6 C₁₇H₁₃ClO₃ 300.74 Chlorophenyl/Methoxy
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 40957-83-3 C₁₆H₁₂O₅ 284.26 4-Hydroxyphenyl/Hydroxy

*Calculated values for the target compound.

  • The target compound’s lower molar mass (222.45 g/mol) compared to Analog 2 (300.74 g/mol) reflects the absence of bulky groups like chlorophenyl.
  • The chloro substituent at position 7 may reduce solubility in water compared to methoxy or hydroxy analogs .

Hazard Profiles

  • Analog 1: Classified as acutely toxic (oral, Category 4) and irritating to skin and eyes (H302, H315, H319) . The amino group may contribute to toxicity via metabolic activation.
  • Target Compound (Inferred) : Chloro and acetyl groups could increase toxicity risks (e.g., hepatotoxicity) and skin irritation compared to methoxy or hydroxy-substituted analogs.

Q & A

Basic: What are the established synthetic routes for 3-acetyl-7-chloro-4H-chromen-4-one?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

Core Formation : Condensation of substituted acetophenones with β-keto esters under basic conditions (e.g., sodium ethoxide) to form the chromen-4-one core .

Halogenation : Chlorination at the 7-position using reagents like SOCl₂ or Cl₂ gas under controlled conditions to introduce the chloro substituent.

Acetylation : Introduction of the acetyl group at the 3-position via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of intermediates.
Purification is achieved through column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradients) and recrystallization. Reaction progress should be monitored via TLC and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Basic: How is crystallographic data refined for chromen-4-one derivatives?

Methodological Answer:
Crystal structures are refined using programs like SHELXL (for small-molecule refinement) and validated via ORTEP-3 for anisotropic displacement ellipsoid visualization. Key steps include:

Data Collection : High-resolution X-ray diffraction data (Cu-Kα or Mo-Kα sources) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution : Direct methods (via SHELXS or SHELXD ) for phase determination.

Refinement : Iterative cycles of least-squares refinement (using SHELXL) with constraints for hydrogen atoms and displacement parameters.

Validation : Check for R-factor convergence, ADPs, and Hirshfeld surface analysis to ensure structural accuracy .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:
Contradictions (e.g., conflicting NMR peaks or ambiguous NOE correlations) require:

Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) with X-ray crystallography to confirm connectivity and stereochemistry .

Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.

Crystallographic Software : Tools like WinGX or OLEX2 integrate diffraction data with molecular geometry to resolve ambiguities .
Example: Aromatic proton assignments in crowded regions may require DEPT-135 or NOESY experiments to distinguish overlapping signals .

Advanced: What strategies optimize reaction yields for halogenated chromen-4-one derivatives?

Methodological Answer:
Yield optimization involves systematic parameter variation:

Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for electrophilic substitution efficiency .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction neutralization.

Temperature Control : Microwave-assisted synthesis can reduce reaction times (e.g., 80°C for 30 min vs. 24 hrs reflux) .

In Situ Monitoring : Use HPLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically.
Design of Experiments (DoE) software (e.g., MODDE®) aids in identifying critical factors (e.g., reagent stoichiometry, pH) .

Methodological: What safety protocols are essential for handling reactive intermediates in chromen-4-one synthesis?

Methodological Answer:

PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact with chlorinated intermediates .

Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂).

Waste Management : Segregate halogenated waste in labeled containers for incineration by licensed facilities.

Emergency Procedures : For spills, neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for acid spills) and evacuate the area if toxic fumes are detected .

Advanced: How to analyze electronic effects of substituents on chromen-4-one reactivity?

Methodological Answer:

Hammett Studies : Correlate substituent σ values with reaction rates (e.g., acetyl vs. methoxy groups) to quantify electronic effects.

DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA to predict nucleophilic/electrophilic sites.

Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer transitions influenced by electron-withdrawing groups (e.g., chloro, acetyl) .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ≈ 270 nm.

Melting Point : Sharp range (e.g., 145–147°C) confirms crystalline purity.

Spectroscopy : FT-IR for functional groups (C=O stretch at ~1670 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Advanced: How to troubleshoot twinning or disorder in chromen-4-one crystal structures?

Methodological Answer:

Data Reprocessing : Use TWINABS to model twinning and improve data merging.

Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., solvent molecules).

Low-Temperature Data : Collect data at 100 K to reduce thermal motion and clarify electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-7-chloro-4H-chromen-4-one
Reactant of Route 2
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3-acetyl-7-chloro-4H-chromen-4-one

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